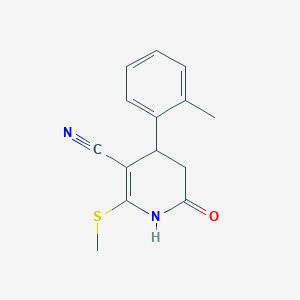![molecular formula C16H18BrNO4S B376079 Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate CAS No. 326036-80-0](/img/structure/B376079.png)
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C16H18BrNO4S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate typically involves the reaction of 5-bromo-2-furoyl chloride with 4-isobutyl-3-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The furoyl group can be reduced to form corresponding alcohols.
Substitution: The bromine atom in the furoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(5-bromo-2-furoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Ethyl 2-[(5-bromo-2-furoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
- Ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of the isobutyl group.
Propiedades
Número CAS |
326036-80-0 |
|---|---|
Fórmula molecular |
C16H18BrNO4S |
Peso molecular |
400.3g/mol |
Nombre IUPAC |
ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C16H18BrNO4S/c1-4-21-16(20)13-10(7-9(2)3)8-23-15(13)18-14(19)11-5-6-12(17)22-11/h5-6,8-9H,4,7H2,1-3H3,(H,18,19) |
Clave InChI |
FCWTUCWHKIAFOD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(O2)Br |
SMILES canónico |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B375996.png)
![2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B375997.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375999.png)
![Isopropyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B376001.png)
![2-amino-5-oxo-4-(1-phenylethyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B376002.png)
![N-[4-(3,3-dichloroprop-2-enoxy)phenyl]acetamide](/img/structure/B376003.png)



![3-[4-(benzyloxy)phenyl]-2-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]acrylonitrile](/img/structure/B376011.png)
![(2E)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B376012.png)
![2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B376015.png)
![2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B376018.png)

